2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
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Overview
Description
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with a 1-methylethoxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through various methods, including the oxidation of toluene derivatives.
Introduction of the 1-Methylethoxy Group: This step involves the etherification of the benzaldehyde core using appropriate alkylating agents under basic conditions.
Attachment of the Dioxaborolane Moiety: The final step involves the borylation of the benzaldehyde derivative using a boronic acid or ester in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic acid.
Reduction: Formation of 2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various chemical reactions to form more complex structures. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
2-(1-Methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde is unique due to its combination of functional groups, which provides it with distinct reactivity and versatility in chemical synthesis. The presence of both the aldehyde and dioxaborolane moieties allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C16H23BO4 |
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Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H23BO4/c1-11(2)19-14-9-13(8-7-12(14)10-18)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3 |
InChI Key |
IVWUTNJPPACNLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC(C)C |
Origin of Product |
United States |
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